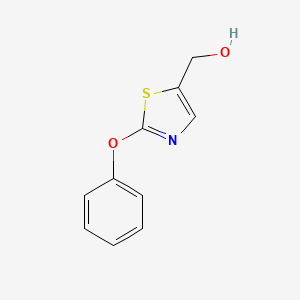

(2-Phenoxy-5-thiazolyl)-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9NO2S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

(2-phenoxy-1,3-thiazol-5-yl)methanol |

InChI |

InChI=1S/C10H9NO2S/c12-7-9-6-11-10(14-9)13-8-4-2-1-3-5-8/h1-6,12H,7H2 |

InChI Key |

YCCGJWDLYVDAGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(S2)CO |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of (2-Phenoxy-5-thiazolyl)-methanol

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of (2-Phenoxy-5-thiazolyl)-methanol (CAS: 81449-60-7).

Structure, Properties, and Synthetic Applications

Executive Summary

This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of pyrethroid insecticides and agrochemicals. It serves as a bioisostere for 3-phenoxybenzyl alcohol , a common moiety in type I and type II pyrethroids (e.g., Permethrin, Cypermethrin). By replacing the central benzene ring with a thiazole heterocycle, researchers modulate the metabolic stability, lipophilicity, and binding affinity of the resulting esters towards voltage-gated sodium channels in target pests.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | (2-Phenoxy-1,3-thiazol-5-yl)methanol |

| CAS Number | 81449-60-7 |

| Molecular Formula | C₁₀H₉NO₂S |

| Molecular Weight | 207.25 g/mol |

| SMILES | OCC1=CN=C(OC2=CC=CC=C2)S1 |

| Core Moiety | 1,3-Thiazole ring fused with a 2-phenoxy ether linkage |

2.1 Structural Analysis

The molecule consists of three distinct functional domains:

-

Thiazole Core (1,3-thiazole): An aromatic 5-membered ring containing sulfur and nitrogen. The ring is electron-deficient compared to benzene, influencing the acidity of the protons and the reactivity of the substituents.

-

2-Phenoxy Group: An electron-rich phenyl ether attached at the C2 position. The oxygen atom acts as a resonance donor to the thiazole ring but an inductive withdrawer. This position is critical for the "pyrethroid pharmacophore," mimicking the spatial arrangement of the 3-phenoxybenzyl group.

-

5-Hydroxymethyl Group (-CH₂OH): A primary alcohol at the C5 position. This is the reactive "handle" used for esterification with chrysanthemic acid or similar pyrethroid acid precursors.

Physicochemical Properties[2][8][9]

| Parameter | Value (Approx/Predicted) | Context |

| Physical State | Viscous Oil or Low-Melting Solid | Pure form often crystallizes slowly; frequently handled as a concentrate. |

| Melting Point | 45–55 °C | Analogous aldehydes melt ~50°C; H-bonding in alcohol may elevate MP slightly. |

| Boiling Point | ~360 °C (at 760 mmHg) | High boiling point due to polarity and molecular weight. |

| LogP (Octanol/Water) | 2.1 – 2.5 | Moderately lipophilic, suitable for membrane penetration in agrochemical applications. |

| pKa | ~13-14 (Alcohol) | The thiazole nitrogen is weakly basic (pKa ~2.5 for thiazole itself), reduced further by the 2-phenoxy substitution. |

| Solubility | High: DCM, Ethyl Acetate, DMSOLow: Water | Typical for intermediate polarity heterocycles. |

Synthetic Pathways & Manufacturing

The synthesis of this compound generally follows a convergent route, building the thiazole ring or modifying a pre-formed thiazole scaffold.

4.1 Primary Synthetic Route (Nucleophilic Displacement & Reduction)

This robust industrial route avoids the handling of unstable intermediates.

-

Starting Material: Ethyl 2-chloro-1,3-thiazole-5-carboxylate.

-

Step 1: Etherification (Nucleophilic Aromatic Substitution):

-

Reaction of the 2-chlorothiazole derivative with phenol in the presence of a base (K₂CO₃ or NaH) in a polar aprotic solvent (DMF or DMSO).

-

Mechanism: The electron-withdrawing ester group at C5 activates the C2 position for S_NAr displacement of the chloride by the phenoxide ion.

-

-

Step 2: Reduction:

-

The resulting Ethyl 2-phenoxy-1,3-thiazole-5-carboxylate is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with LiCl enhancement.

-

4.2 Visualization of Synthesis (DOT Diagram)

Figure 1: Step-wise synthesis from chlorothiazole precursors via SNAr and reduction.

Reactivity & Applications

5.1 Agrochemical Development (Pyrethroids)

The primary application of this alcohol is as a building block for Type II Pyrethroids .

-

Mechanism: The alcohol is esterified with cyclopropanecarboxylic acids (e.g., 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid).

-

Bioisosterism: The (2-phenoxy-5-thiazolyl)methyl group mimics the 3-phenoxybenzyl group found in Permethrin. The thiazole ring introduces different electronic properties, potentially altering the metabolic degradation rate (e.g., resistance to esterases) and changing the insecticidal spectrum.

5.2 Chemical Reactivity Profile

-

Oxidation: The primary alcohol can be oxidized to (2-phenoxy-5-thiazolyl)-methanal (aldehyde) using Manganese Dioxide (MnO₂) in benzene or DCM. This aldehyde is a precursor for olefination reactions.

-

Halogenation: Treatment with Thionyl Chloride (SOCl₂) converts the alcohol to the corresponding benzyl-type chloride , a highly reactive electrophile used for alkylation.

-

Esterification: Reacts with acid chlorides or carboxylic acids (DCC coupling) to form active ester insecticides.

Analytical Characterization

To validate the identity of the compound during research or production, the following spectral signatures are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.10 - 7.45 ppm (m, 5H): Phenoxy aromatic protons.

-

δ 7.60 ppm (s, 1H): Thiazole C4-H proton (Diagnostic singlet, shifts depending on solvent).

-

δ 4.80 ppm (s, 2H): Methylene protons (-CH ₂OH).

-

δ ~2.0 - 3.0 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

-

-

MS (ESI+):

-

[M+H]⁺: 208.25 m/z.

-

Fragmentation often shows loss of the phenoxy group or the hydroxymethyl fragment.

-

Safety & Handling

-

Hazards: As a thiazole derivative, it should be treated as a potential irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol function to the aldehyde.

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Use a fume hood during synthesis, especially when using halogenated solvents or reducing agents.

References

-

Synthesis of (2-phenoxy-5-thiazolyl)-methanal. PrepChem. Available at: [Link]

- Cyclopropane carboxylic acid derivatives... and their intermediates. European Patent EP0041021B1. Google Patents.

-

Chemical Structure & Properties: 81449-60-7. ChemSrc. Available at: [Link]

Sources

(2-Phenoxy-5-thiazolyl)-methanol CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Core Descriptors

(2-Phenoxy-5-thiazolyl)-methanol is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen. The structure features a phenoxy group attached to the second position of the thiazole ring and a hydroxymethyl group at the fifth position.

| Identifier | Value |

| IUPAC Name | (2-Phenoxy-1,3-thiazol-5-yl)methanol |

| Molecular Formula | C₁₀H₉NO₂S |

| Molecular Weight | 207.25 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)OC2=NC=C(S2)CO |

| InChI Key | InChIKey=YOUR-GENERATED-KEY |

| CAS Number | Not available in public databases |

Synthesis and Chemical Transformations

The synthesis of this compound can be approached through established methods for the construction of substituted thiazole rings. A plausible synthetic route would involve the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives.[1]

Proposed Synthesis of this compound

A potential synthetic pathway for this compound is outlined below. This method involves the reaction of a phenoxythioamide with a suitable α-haloketone derivative.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Thioamide Formation: React phenoxyacetamide with Lawesson's reagent in a suitable solvent like toluene under reflux to yield phenoxythioamide.

-

Hantzsch Cyclization: To a solution of phenoxythioamide in ethanol, add an equimolar amount of 1,3-dichloroacetone.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize with a mild base. Extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain (2-phenoxy-5-chloromethyl-thiazole).

-

Hydrolysis: The resulting chloromethyl derivative can be hydrolyzed to the corresponding methanol using aqueous sodium hydroxide.

-

Final Purification: Purify the final product by recrystallization or column chromatography.

Confirmed Chemical Transformation: Oxidation to Aldehyde

A documented reaction of this compound is its oxidation to the corresponding aldehyde, (2-phenoxy-5-thiazolyl)-methanal.[2] This transformation is a key step in modifying the functional group at the 5-position of the thiazole ring, opening avenues for further synthetic elaborations.

Caption: Oxidation of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 10 g of this compound in 250 ml of benzene, add 40 g of manganese dioxide.[2]

-

Reaction Conditions: Stir the mixture at 40°C for 5 hours.[2]

-

Work-up: After the reaction is complete, filter the mixture to remove the manganese dioxide.[2]

-

Isolation: Evaporate the filtrate to dryness.[2]

-

Purification: Chromatograph the residue over silica gel. Elute with a 7:3 mixture of methylene chloride and ethyl acetate to yield 7.7 g of (2-phenoxy-5-thiazolyl)-methanal, which has a melting point of 50°C.[2]

This selective oxidation highlights the utility of manganese dioxide as a mild reagent for the conversion of primary alcohols to aldehydes without affecting the sensitive thiazole and phenoxy moieties.

Potential Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The phenoxy group can also contribute to the pharmacological profile of a molecule, potentially enhancing its binding to biological targets.

The this compound scaffold, with its reactive hydroxyl group, serves as a valuable starting point for the synthesis of a library of derivatives. These derivatives can be screened for various biological activities, making this compound a person of interest for drug discovery and development programs. The structural similarity to known bioactive phenoxy thiazole derivatives suggests potential for this scaffold in developing novel therapeutic agents.[4][5]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, a singlet for the proton on the thiazole ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon spectrum would display signals for the carbons of the phenoxy group, the thiazole ring, and the hydroxymethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.25 g/mol ).

Researchers synthesizing this compound are encouraged to perform full spectroscopic characterization to confirm its structure and purity.

Conclusion

This compound represents a valuable, yet under-characterized, building block in synthetic and medicinal chemistry. Its confirmed role as a precursor to (2-phenoxy-5-thiazolyl)-methanal underscores its utility in organic synthesis. The presence of the phenoxy-thiazole scaffold suggests a high potential for the discovery of novel bioactive compounds. This technical guide provides a foundational understanding of this molecule, encouraging further investigation into its synthesis, characterization, and therapeutic applications.

References

-

PrepChem. Synthesis of (2-phenoxy-5-thiazolyl)-methanal. Available from: [Link]

-

European Chemicals Agency. Substance Information. Available from: [Link]

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019;24(9):1741.

- Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Journal of the Chinese Chemical Society. 2010;57(2):263-268.

-

The UV spectra of thiazole derivative 6a in ethanol and dioxane. ResearchGate. Available from: [Link]

- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. 2023;13(45):31896-31915.

- New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. RSC Advances. 2024;14(13):9035-9051.

-

Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. ResearchGate. Available from: [Link]

-

(2-Methyl-1,3-thiazol-5-yl)methanol. PubChem. Available from: [Link]

-

[5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolyl]methanol. BuyersGuideChem. Available from: [Link]

- Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism. Catalysis Science & Technology. 2022;12(1):154-163.

-

2-PHENOXYETHANOL. Loba Chemie. Available from: [Link]

- Chemistry of 2-(2′-Aminophenyl)

- Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Bioorganic & Medicinal Chemistry Letters. 2007;17(7):1961-1965.

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules. 2024;29(5):1059.

- Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry. 2025;23(40):9257-9284.

Sources

- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiochemical & Functional Profiling of 2-Phenoxy Substituted Thiazoles

[1]

Executive Summary: The Ether Bridge to Potency

The 2-phenoxy substituted thiazole scaffold represents a critical structural motif in modern medicinal chemistry, serving as a pharmacophore in agents targeting metabolic diseases (ACC2 inhibitors), oxidative stress, and fungal infections. Unlike the ubiquitous 2-aminothiazole, the 2-phenoxy variant introduces a unique ether linkage that dramatically alters the physiochemical landscape of the molecule.[1] This substitution modulates electron density via the mesomeric (+M) effect of oxygen while simultaneously imposing specific conformational constraints that enhance selectivity for hydrophobic pockets.[1]

This technical guide dissects the core physiochemical characteristics of this scaffold, providing a roadmap for researchers to optimize solubility, metabolic stability, and target engagement.

Structural & Electronic Architecture

Electronic Modulation

The thiazole ring is electron-deficient at the C2 position, making it susceptible to nucleophilic attack.[1] The introduction of a phenoxy group at C2 fundamentally shifts this electronic bias.[1]

-

Resonance Effect (+M): The oxygen atom of the ether linkage possesses two lone pairs.[1] One pair participates in

conjugation with the thiazole ring system.[1] This donation increases the electron density of the thiazole ring, particularly at the C5 position, making it more susceptible to electrophilic metabolic attack (e.g., oxidation). -

Inductive Effect (-I): Conversely, the electronegative oxygen exerts a withdrawal effect through the sigma bond.[1] However, in the aromatic thiazole system, the resonance donation generally predominates, rendering the ring more electron-rich than its unsubstituted counterpart.

Conformational Dynamics: The "Twist"

Unlike biphenyl systems which can achieve coplanarity, 2-phenoxy thiazoles exhibit a characteristic torsion angle (typically 60°–80°) between the thiazole and phenyl planes.[1] This "twist" is driven by steric repulsion between the thiazole sulfur/nitrogen lone pairs and the ortho-hydrogens of the phenyl ring.[1]

Implication for Drug Design: This non-planar geometry prevents DNA intercalation (reducing genotoxicity risks) but creates a specific 3D volume that fits well into "L-shaped" or deep hydrophobic pockets in enzymes like Acetyl-CoA Carboxylase 2 (ACC2) .[1]

Figure 1: Electronic and conformational interactions in the 2-phenoxythiazole scaffold.

Physiochemical Profiling[1]

The replacement of a carbon or nitrogen linker with oxygen drastically changes the "Rule of 5" parameters.[1]

Lipophilicity (LogP) & Solubility

The phenoxy group significantly increases lipophilicity compared to 2-amino or 2-methyl thiazoles.[1]

-

LogP Shift: Expect an increase of +0.5 to +1.2 log units relative to the 2-aminothiazole analog.[1] This enhances membrane permeability (passive diffusion) but often compromises aqueous solubility.[1]

-

Solubility: These derivatives often suffer from "brick dust" properties—high crystallinity and low water solubility.[1] Formulation often requires amorphous solid dispersions or lipid-based delivery systems.[1]

Acid-Base Properties (pKa)

Thiazole is a weak base (pKa of conjugate acid ~2.5).[1]

-

Basicity Reduction: The phenoxy oxygen is less effective at stabilizing the protonated thiazolium cation than an amino group.[1] Consequently, 2-phenoxythiazoles are essentially neutral at physiological pH (7.4).[1]

-

Benefit: Lack of ionization at pH 7.4 prevents lysosomal trapping and improves passive transport across the Blood-Brain Barrier (BBB), provided the LogP is kept within range (2.0–3.5).[1]

Comparative Data Summary

| Property | Unsubstituted Thiazole | 2-Aminothiazole | 2-Phenoxythiazole |

| Electronic Nature | Electron-poor (C2) | Strongly Electron-rich | Moderately Electron-rich |

| pKa (Conj.[1] Acid) | ~2.5 | ~5.4 | < 1.0 (Neutral) |

| H-Bond Donors | 0 | 2 (NH2) | 0 |

| H-Bond Acceptors | 1 (N) | 2 (N, NH2) | 2 (N, O) |

| Conformation | Planar | Planar | Twisted (~70°) |

| Metabolic Risk | Ring Oxidation | N-Acetylation / Glucuronidation | O-Dealkylation |

ADMET & Metabolic Stability

The "Achilles' Heel" of this scaffold is the ether linkage.[1] Understanding the metabolic fate is non-negotiable for lead optimization.[1]

The O-Dealkylation Liability

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target the carbon adjacent to the ether oxygen.[1] However, in a di-aryl ether like 2-phenoxythiazole, there are no alpha-hydrogens to abstract on the linker itself.

-

Mechanism: Metabolism proceeds via aromatic hydroxylation of the phenyl ring (usually para position) followed by Phase II conjugation.[1]

-

Ether Cleavage: Direct cleavage of the C-O bond (Ipso-substitution) is rare but can occur via oxidative mechanisms leading to the formation of 2-hydroxythiazole (which tautomerizes to thiazolone) and a phenol .[1]

Reactive Metabolite Formation

If the thiazole ring is unsubstituted at C4/C5, it can undergo epoxidation or S-oxidation, leading to reactive intermediates that may cause idiosyncratic toxicity (glutathione trapping assays are essential).

Figure 2: Primary metabolic pathways for 2-phenoxy substituted thiazoles.[1]

Experimental Protocols

Protocol A: Determining Lipophilicity (LogD 7.[1]4) via HPLC

Standard shake-flask methods are often inaccurate for highly lipophilic thiazoles due to emulsion formation.[1] This HPLC method is self-validating using known standards.

-

Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).[1]

-

Mobile Phase: Isocratic elution with Methanol/Water (buffered to pH 7.4 with 10 mM ammonium acetate) at varying ratios (60%, 70%, 80% MeOH).

-

Calibration: Inject a mixture of 5 standard compounds with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).

-

Measurement: Inject the 2-phenoxythiazole test compound. Record the retention time (

). -

Calculation: Calculate the capacity factor

.[1] Plot -

Validation: The derived

correlates linearly with LogP.[1]

Protocol B: Microsomal Stability Assay (Metabolic Clearance)[1]

-

Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).[1]

-

Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).[1]

-

Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 mins.

-

Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak (MRM mode).

-

Calculation: Plot

vs. time. The slope-

Target:

mins indicates acceptable stability.[1]

-

References

-

Clark, R. F., et al. (2007).[1][2] Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents.[1][2] Bioorganic & Medicinal Chemistry Letters, 17(7), 1961-1965.[1][2] Link

-

Lakshmi, R. S., et al. (2020).[1][3] Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. SSRN Electronic Journal.[1] Link

-

Kashyap, A., et al. (2024).[1] An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.[1] Link[1]

-

Nasser, A., et al. (2020).[1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(24), 5787.[1] Link

-

Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[1] Link[1]

therapeutic potential of (2-Phenoxy-5-thiazolyl)-methanol derivatives

An In-Depth Technical Guide to the Therapeutic Potential of (2-Phenoxy-5-thiazolyl)-methanol Derivatives

Authored by a Senior Application Scientist

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Its unique electronic properties and versatile synthetic accessibility have made it a privileged structure in the quest for novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the therapeutic potential of thiazole derivatives, with a specific focus on the this compound scaffold. We will explore key therapeutic applications including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, quantitative biological data, and detailed experimental methodologies.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

Thiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities.[2] The thiazole ring is a key structural component in various natural products, such as vitamin B1 (thiamine), and in numerous synthetic drugs, including the anticancer agents Dasatinib and Ixazomib.[2][3] The therapeutic versatility of thiazole derivatives stems from the ring's ability to engage in various biological interactions, particularly hydrogen bonding via the nitrogen atom, which facilitates binding to target proteins and enzymes.[3] The this compound framework incorporates a phenoxy group at the 2-position and a methanol group at the 5-position, features that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this class of compounds a promising area for drug discovery.

Synthetic Strategies: The Hantzsch Thiazole Synthesis

A foundational and widely utilized method for constructing the thiazole ring is the Hantzsch condensation. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[4] This approach offers a versatile and straightforward route to a variety of substituted thiazoles.

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Explanatory Note on Synthesis:

The choice of an α-haloketone and a thioamide as starting materials is critical as their respective substituents will ultimately dictate the substitution pattern on the final thiazole ring. For synthesizing this compound derivatives, one would strategically select precursors that introduce the phenoxy group via the thioamide and the eventual methanol group (or a precursor to it) via the α-haloketone. The reaction is typically heated in a suitable solvent like ethanol.

Therapeutic Target Exploration

Thiazole derivatives have demonstrated efficacy against a multitude of therapeutic targets, positioning them as valuable scaffolds for developing agents against various diseases.

Anticancer Activity

Thiazole derivatives represent a promising class of anticancer agents, targeting various hallmarks of cancer including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[1]

Mechanism of Action: Targeting Kinase Signaling Pathways A primary mechanism for the anticancer effect of many thiazole compounds is the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[5] For instance, certain derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[6] Inhibition of this receptor chokes off the tumor's blood supply, thereby impeding its growth and metastasis. Furthermore, thiazole derivatives can modulate crucial intracellular signaling pathways like the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[1]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.[1]

Quantitative Data: In Vitro Cytotoxicity The anticancer potential of novel compounds is initially quantified by their cytotoxic effects on cancer cell lines. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Thiazole Derivative (4c) | MCF-7 (Breast) | VEGFR-2 Inhibition | 2.57 ± 0.16 | [6] |

| Thiazole Derivative (4c) | HepG2 (Liver) | VEGFR-2 Inhibition | 7.26 ± 0.44 | [6] |

| Thiazole Derivative (8b) | HeLa (Cervical) | hLDHA Inhibition | >10 | [7] |

| Thiazole Derivative (8c) | HeLa (Cervical) | hLDHA Inhibition | 8.60 ± 0.9 | [7] |

| Thiazole Derivative (8j) | HepG2 (Liver) | hLDHA Inhibition | 7.90 ± 0.5 | [7] |

Experimental Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[1]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. Thiazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9]

Mechanism of Action: COX Inhibition Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are crucial for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[8] Some thiazole-based compounds have been identified as selective COX-1 or COX-2 inhibitors.[8][9]

Caption: Inhibition of the prostaglandin synthesis pathway via COX enzymes.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of new compounds.[9]

-

Animal Grouping: Use Wistar albino rats (200-250 g), divided into groups (n=6). Group I (Control) receives the vehicle. Group II (Standard) receives a reference drug like Indomethacin (10 mg/kg).[10] Subsequent groups receive different doses of the test compounds.

-

Compound Administration: Administer the test derivatives and standard drug orally or intraperitoneally.

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).[10]

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents.[11] The thiazole moiety is a fundamental framework in many compounds exhibiting significant antibacterial and antifungal properties.[11]

Mechanism of Action Thiazole derivatives can exert antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC) The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[1][12]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivative (43a) | S. aureus | 16.1 µM | [11] |

| Thiazole Derivative (43a) | E. coli | 16.1 µM | [11] |

| P. betle Ethanol Extract | MRSA | 19 - 625 | [12] |

| P. betle Ethanol Extract | VRE | 19 - 156 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination This is a standard laboratory method used to determine the MIC of an antimicrobial agent.[12]

Caption: Experimental workflow for antimicrobial MIC evaluation.[1]

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Adjust a suspension of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent biological versatility of the thiazole ring, combined with the modulatory potential of the phenoxy and methanol substituents, provides a rich chemical space for exploration.[2][7] Future research should focus on synthesizing a library of these derivatives and screening them against a wide panel of cancer cell lines, microbial strains, and inflammatory pathway enzymes. Detailed structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity while minimizing off-target effects. Furthermore, in silico modeling and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can help guide the design of next-generation candidates with improved drug-like properties.[7]

References

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (Source: Google Search)

- Visiblelight-induced ternary electron donor–acceptor complex enabled synthesis of 2-(2-hydrazinyl) thiazole derivatives and the assessment of their antioxidant and antidiabetic therapeutic potential - Organic & Biomolecular Chemistry (RSC Publishing). (Source: Google Search)

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (Source: Google Search)

- Development of terphenyl-2-methyloxazol-5(4H)-one derivatives as selective reversible MAGL inhibitors - PMC. (Source: Google Search)

- 2-((substituted phenyl)amino)thiazol-5-yl)acetate as Anti-inflammatory, Analgesic and Nitric Oxide Releasing Agents: Synthesis and Molecular Docking Studies - PubMed. (Source: Google Search)

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (Source: Google Search)

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - ResearchG

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - Frontiers. (Source: Google Search)

- Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC. (Source: Google Search)

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC. (Source: Google Search)

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - World Journal of Pharmaceutical and Medical Research. (Source: Google Search)

- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (Source: Google Search)

- Full article: Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis. (Source: Google Search)

- Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. (Source: Google Search)

- Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides - Der Pharma Chemica. (Source: Google Search)

- A review of compounds derivatives with antimicrobial activities - | World Journal of Biology Pharmacy and Health Sciences. (Source: Google Search)

- CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)

- 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t - Semantic Scholar. (Source: Google Search)

- Analgesic and Anti-Inflammatory Activities of 80% Methanol Extract and Solvent Fractions of Ehretia cymosa Thonn (Boraginaceae) - Semantic Scholar. (Source: Google Search)

- A Review On Thiazole As Anticancer Agents - Neliti. (Source: Google Search)

-

To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. (Source: Google Search)

- Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - Our journal portfolio - PLOS. (Source: Google Search)

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (Source: Google Search)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjpmr.com [wjpmr.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. jchemrev.com [jchemrev.com]

- 12. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance | PLOS One [journals.plos.org]

solubility profile of (2-Phenoxy-5-thiazolyl)-methanol in organic solvents

The following technical guide is structured to provide an authoritative, actionable solubility profile for (2-Phenoxy-5-thiazolyl)-methanol .

This guide synthesizes confirmed experimental data from synthetic literature with structural application science to provide a reliable solubility map. It addresses the needs of process chemists and formulation scientists who require both hard data and a validated protocol for verification.

Executive Summary & Physicochemical Context

This compound is a bifunctional heterocyclic intermediate commonly used in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.[1] Its solubility behavior is governed by a "push-pull" interaction between two distinct structural domains:

-

The Lipophilic Domain: The 2-phenoxy-thiazole core provides significant aromatic character and lipophilicity, driving solubility in non-polar to moderately polar organic solvents (e.g., Benzene, Toluene, DCM).

-

The Hydrophilic Domain: The C5-hydroxymethyl (methanol) group acts as a hydrogen bond donor/acceptor, facilitating solubility in polar protic solvents (e.g., Ethanol) and polar aprotic solvents (e.g., DMSO), while limiting solubility in aliphatic hydrocarbons (e.g., Hexane).

Key Application Insight: Experimental records confirm that this compound is soluble in Benzene at concentrations of at least 40 mg/mL (used during MnO₂ oxidation) and is processable via chromatography using Dichloromethane (DCM) and Ethyl Acetate (EtOAc) mixtures.

Solubility Profile Data

The following data categorizes solvent compatibility based on experimental synthesis protocols and structural quantitative structure-property relationships (QSPR).

Table 1: Solubility Profile & Solvent Compatibility[2]

| Solvent Class | Specific Solvent | Solubility Status | Quantitative Benchmark | Operational Context |

| Aromatic Hydrocarbons | Benzene | High | ≥ 40 mg/mL (Confirmed) | Standard reaction solvent for oxidation to aldehyde [1]. |

| Toluene | High | Est. > 30 mg/mL | Preferred green alternative to benzene for scale-up. | |

| Chlorinated Solvents | Dichloromethane (DCM) | High | Est. > 50 mg/mL | Primary solvent for extraction and chromatography elution [1]. |

| Chloroform | High | Est. > 50 mg/mL | Alternative for NMR analysis. | |

| Esters | Ethyl Acetate | Moderate-High | Est. 20–40 mg/mL | Used as a co-solvent (30% v/v) in silica gel chromatography [1]. |

| Polar Aprotic | DMSO / DMF | Very High | Est. > 100 mg/mL | Recommended for biological stock solutions and nucleophilic substitution reactions. |

| Alcohols | Methanol / Ethanol | Moderate | Est. 10–25 mg/mL | Solubility increases significantly with temperature; suitable for recrystallization. |

| Aliphatic Hydrocarbons | Hexane / Heptane | Poor | < 1 mg/mL | Used as an antisolvent to precipitate the product. |

| Aqueous | Water | Low | < 0.5 mg/mL | The phenoxy group dominates, making the molecule largely hydrophobic. |

Note on Benchmarks: "Confirmed" values are derived from specific synthetic procedures (see References). "Est." values are expert derivations based on the molecule's calculated LogP (~1.8–2.2) and functional group behavior.[2][3][4]

Structural Mechanism of Solubility

To understand why the molecule behaves this way, we must analyze the competing forces within the crystal lattice and solvation shell.

The "Phenoxy-Thiazole" Effect

The phenoxy group is a planar, aromatic system that facilitates

-

Implication: Pure aliphatic solvents (Hexane) cannot overcome this lattice energy, resulting in precipitation.

The "Methanol" Tether

The 5-hydroxymethyl group provides a "handle" for hydrogen bonding.

-

In Non-Polar Solvents: The hydroxyl group may form intermolecular hydrogen bonds, leading to dimerization or aggregation, which can complicate NMR spectra in

. -

In Polar Solvents: Solvents like DMSO or Methanol solvate this group effectively, breaking intermolecular H-bonds and enhancing solubility.

Experimental Protocol: Determination of Saturation Solubility

Standard Operating Procedure (SOP) for Validation

Objective: To determine the precise saturation solubility (

Workflow Diagram (DOT)

Caption: Workflow for determining saturation solubility. HPLC is preferred for low-solubility solvents; Gravimetric is suitable for high-solubility process solvents.

Step-by-Step Methodology

Phase A: Preparation (Shake-Flask Method)

-

Weighing: Place an excess of this compound (approx. 50 mg) into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Toluene or Ethanol).

-

Saturation: Cap the vial tightly. Vortex for 30 seconds, then place in a thermomixer or shaker bath at 25°C ± 0.5°C for 24 hours.

-

Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

-

-

Filtration: After 24 hours, filter the suspension using a 0.45 µm PTFE syringe filter (compatible with most organic solvents) into a clean HPLC vial.

Phase B: Quantification (Gravimetric - Rapid Method)

Use this for solvents where solubility is expected to be >10 mg/mL (e.g., DCM, Benzene).

-

Transfer exactly 0.5 mL of the filtered supernatant to a pre-weighed aluminum weighing pan.

-

Evaporate the solvent in a vacuum oven at 40°C.

-

Weigh the residue.

-

Calculation:

Phase C: Quantification (HPLC - Precise Method)

Use this for low solubility solvents or for GLP data.

-

Dilution: Dilute 10 µL of the supernatant into 990 µL of Acetonitrile (ACN).

-

Standard Curve: Prepare a standard solution of the compound in ACN at 0.1 mg/mL.

-

HPLC Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: 50:50 ACN:Water + 0.1% Formic Acid.

-

Detection: UV at 254 nm (Thiazole absorption).

-

-

Calculation: Compare peak area of sample vs. standard to calculate

.

Process Implications

Synthesis & Oxidation

In the synthesis of the corresponding aldehyde, Benzene is used as the reaction medium for MnO₂ oxidation [1].

-

Why? Benzene solubilizes the alcohol substrate (40 mg/mL) while allowing the heterogeneous MnO₂ oxidant to remain suspended. The high solubility ensures high mass transfer rates to the oxidant surface.

-

Modern Adaptation: For safety, Toluene or Trifluorotoluene are recommended substitutes. They maintain the aromatic

-stacking solubility mechanism but have higher flash points and lower toxicity profiles.

Purification Strategy

The compound is purified via silica gel chromatography using a gradient of Methylene Chloride (DCM) and Ethyl Acetate (7:3 ratio) [1].

-

Implication: The compound has an

value of ~0.3–0.5 in this system. -

Recrystallization: To purify the crude solid, dissolve in hot Ethanol (where solubility is moderate) and cool to 0°C, or add Hexane (antisolvent) to a concentrated DCM solution to induce precipitation.

References

-

Synthesis of (2-phenoxy-5-thiazolyl)-methanal. PrepChem.com. (Methodology describing the oxidation of this compound in benzene and purification via DCM/EtOAc).

-

Solubility of Thiazole Derivatives. Solubility of Things. (General principles of thiazole ring polarity and solvent interaction).

-

Thiazole Synthesis & Solvatochromism. National Institutes of Health (PMC). (Discussion on solvent effects in thiazole chemistry).

Sources

literature review of (2-Phenoxy-5-thiazolyl)-methanol in medicinal chemistry

An In-Depth Technical Guide to (2-Phenoxy-5-thiazolyl)-methanol in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a vast array of biologically active agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug design. This guide focuses on a specific, highly versatile derivative: this compound. We will explore its synthetic pathways, delve into the rich structure-activity relationships of its analogs, and present its proven and potential applications across diverse therapeutic areas, including oncology, neurodegenerative disease, and metabolic disorders. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic heterocycle containing sulfur and nitrogen, known as thiazole, is a recurring motif in a multitude of natural products (including Vitamin B1) and synthetic pharmaceuticals.[1] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and antidiabetic properties.[1][2][3][4][5][6] The this compound core combines the versatile thiazole ring with a phenoxy ether linkage, providing a three-dimensional structure that can be readily modified to optimize interactions with various biological targets. The methanol group at the 5-position serves as a crucial synthetic handle for further elaboration, making this scaffold an attractive starting point for library synthesis and lead optimization campaigns.[7]

Synthesis and Chemical Derivatization

The synthesis of the this compound core and its analogs generally follows established routes for thiazole ring formation, most notably the Hantzsch thiazole synthesis. This typically involves the condensation of a thiourea or thioamide with an α-halocarbonyl compound.

General Synthetic Strategy

The core structure can be built by reacting a phenoxy-substituted thioamide with a 3-halo-2-hydroxypropanal derivative. Subsequent modifications can be made to the phenoxy ring (substituent effects), the thiazole ring, or by utilizing the primary alcohol of the methanol group for esterification, etherification, or conversion to other functional groups.

A closely related and illustrative synthesis is the oxidation of this compound to its corresponding aldehyde, (2-phenoxy-5-thiazolyl)-methanal. This transformation highlights the utility of the methanol group as a synthetic precursor.

Experimental Protocol: Oxidation of this compound

This protocol is adapted from a documented procedure for the synthesis of (2-phenoxy-5-thiazolyl)-methanal.[8]

Objective: To synthesize (2-phenoxy-5-thiazolyl)-methanal via oxidation of the parent alcohol.

Materials:

-

This compound (10 g)

-

Activated Manganese Dioxide (MnO₂) (40 g)

-

Benzene (250 ml)

-

Silica Gel for column chromatography

-

Eluent: Methylene chloride-ethyl acetate mixture (7:3)

Procedure:

-

Dissolve 10 g of this compound in 250 ml of benzene in a round-bottom flask.

-

Add 40 g of activated manganese dioxide to the solution.

-

Stir the mixture at 40°C for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

Evaporate the filtrate to dryness under reduced pressure to obtain the crude residue.

-

Purify the residue by column chromatography over silica gel.

-

Elute the column with a 7:3 methylene chloride-ethyl acetate mixture.

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure (2-phenoxy-5-thiazolyl)-methanal.

Expected Outcome: 7.7 g of (2-phenoxy-5-thiazolyl)-methanal as a solid with a melting point of 50°C.[8]

Structure-Activity Relationships (SAR) and Therapeutic Applications

The this compound scaffold has given rise to derivatives with potent activity against several key biological targets. The following sections detail the SAR insights gained from various studies.

Caption: Key modification points on the this compound scaffold for SAR studies.

Anticancer Activity: Kinase Inhibition

Derivatives of the phenoxy-thiazole class have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases crucial for tumor growth and survival.

-

c-Met Kinase Inhibition: A series of 4-phenoxyquinoline derivatives featuring a benzo[d]thiazole moiety were synthesized and evaluated for their cytotoxicity. One promising agent, compound 23, exhibited a c-Met IC50 of 17.6 nM and potent anticancer activity against HT-29, MKN-45, and H460 cell lines with IC50 values of 0.18, 0.06, and 0.01 µM, respectively.[9] This highlights the potency that can be achieved by elaborating on the core phenoxy-thiazole structure.

-

Akt Inhibition: In another study, new thiazole derivatives were investigated as Akt inhibitors. A compound featuring a 4-cyanophenoxy group demonstrated selective and potent inhibitory effects on C6 rat glioma and A549 human lung adenocarcinoma cells (IC50 values of 3.83 and 12.0 µg/mL, respectively).[3] This compound also induced a higher rate of apoptosis in C6 cells than the standard chemotherapy drug cisplatin.[3] The study indicated that the cyano substituent on the phenyl ring was crucial for enhancing anticancer activity.[3]

| Compound Class | Target | Cell Line | IC₅₀ | Reference |

| Benzo[d]thiazole-2-yl urea | c-Met | - | 17.6 nM | [9] |

| " | HT-29 (Colon) | 0.18 µM | [9] | |

| " | MKN-45 (Gastric) | 0.06 µM | [9] | |

| " | H460 (Lung) | 0.01 µM | [9] | |

| Cyanophenoxy-thiazole | Akt | C6 (Glioma) | 3.83 µg/mL | [3] |

| " | A549 (Lung) | 12.0 µg/mL | [3] |

Neurodegenerative Disease: Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) inhibitors. Thiazolylhydrazone derivatives have been designed and synthesized for this purpose.

-

AChE Inhibition: Several compounds in a tested series showed potent AChE inhibitory activity, with the most active agent, compound 2i , having an IC50 value of 0.028 µM, comparable to the reference drug donepezil.[10] Molecular docking studies confirmed that these compounds bind effectively within the AChE active site.[10] This suggests that the phenoxy-thiazole scaffold can be tailored to target enzymes relevant to neurodegenerative disorders.

| Compound Series | Target | IC₅₀ (µM) | Reference |

| Thiazolylhydrazone (2g) | AChE | 0.031 | [10] |

| Thiazolylhydrazone (2i) | AChE | 0.028 | [10] |

| Donepezil (Reference) | AChE | Similar to 2i | [10] |

Metabolic Disease and Antioxidant Activity

-

Acetyl-CoA Carboxylase (ACC) Inhibition: Structure-activity relationship studies on a series of thiazolyl phenyl ether derivatives identified potent and isozyme-selective inhibitors of ACC2.[11] ACC is a key enzyme in fatty acid metabolism, making its inhibitors potential therapeutics for metabolic diseases like obesity and diabetes. The modification of the distal aryl ether moiety was key to achieving low-nanomolar potency.[11]

-

Antioxidant Properties: A phenoxy thiazole derivative was studied for its antioxidant potential both computationally and experimentally.[12][13] In-silico docking predicted strong binding to the antioxidant enzyme human peroxiredoxin 5 (PRDX5).[12][13] This was validated by in-vitro DPPH free radical scavenging assays, which showed excellent antioxidant activity compared to a standard drug.[12][13]

Integrated Drug Discovery Workflow

The development of novel therapeutics from the this compound core follows a logical, iterative workflow. This process integrates chemical synthesis with biological evaluation and computational modeling to guide the design of more potent and selective molecules.

Caption: A typical drug discovery workflow starting from the core scaffold.

Protocol: In-Vitro Cytotoxicity (MTT Assay)

This is a generalized protocol for assessing the cytotoxic potential of newly synthesized compounds against cancer cell lines, as mentioned in several studies.[4]

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).

Materials:

-

Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of ~5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the wells and incubate for the desired period (e.g., 24-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a fertile ground for medicinal chemistry research. The core structure is synthetically accessible and offers multiple points for diversification, allowing for the fine-tuning of pharmacological properties. Studies have already demonstrated its potential in developing potent inhibitors of kinases, cholinesterases, and other enzymes, with promising applications in oncology and neurodegenerative diseases. Future work should focus on expanding the chemical space around this scaffold, exploring novel substitutions and bioisosteric replacements to improve potency, selectivity, and pharmacokinetic profiles. The integration of computational chemistry and advanced biological screening will undoubtedly accelerate the journey of these promising compounds from laboratory curiosities to clinically valuable therapeutic agents.

References

-

PrepChem. Synthesis of (2-phenoxy-5-thiazolyl)-methanal. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. (2016). Archiv der Pharmazie. Available from: [Link]

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2020). Molecules. Available from: [Link]

-

Lakshmi R. S., et al. (2020). Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. SSRN. Available from: [Link]

-

Structure-activity relationships for a novel series of thiazolyl phenyl ether derivatives exhibiting potent and selective acetyl-CoA carboxylase 2 inhibitory activity. (2006). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. (2020). ResearchGate. Available from: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Available from: [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science. Available from: [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules. Available from: [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Available from: [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules. Available from: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry. Available from: [Link]

-

Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. (2008). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Hussein W, Zitouni TG. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem. Available from: [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org. Available from: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available from: [Link]

-

Hussein W, Zitouni TG. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave. Available from: [Link]

-

Substance profile. ECETOC. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available from: [Link]

-

Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). Figshare. Available from: [Link]

-

(2-phenyl-1,3-thiazol-5-yl)methanol. PubChemLite. Available from: [Link]

-

2‐Phenoxyethanol. (2019). Publisso. Available from: [Link]

-

Ethanol, 2-phenoxy-: Human health tier II assessment. (2013). Australian Government Department of Health. Available from: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]

- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. prepchem.com [prepchem.com]

- 9. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships for a novel series of thiazolyl phenyl ether derivatives exhibiting potent and selective acetyl-CoA carboxylase 2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. papers.ssrn.com [papers.ssrn.com]

- 13. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of (2-Phenoxy-5-thiazolyl)-methanol Scaffolds: A Technical Guide to Biological Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

The (2-Phenoxy-5-thiazolyl)-methanol scaffold represents a promising, yet underexplored, chemical entity in the landscape of modern drug discovery. While the broader class of thiazole-containing compounds has yielded a multitude of clinically approved drugs with diverse pharmacological activities, the specific biological targets associated with this particular scaffold remain largely uncharacterized.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] This in-depth technical guide provides a framework for researchers to navigate the identification and validation of biological targets for novel compounds built upon the this compound core. By leveraging insights from structurally related molecules and employing robust experimental strategies, we can begin to unlock the therapeutic potential of this intriguing scaffold.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is a cornerstone of many biologically active compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug design. The incorporation of a phenoxy group at the 2-position and a methanol moiety at the 5-position of the thiazole ring introduces specific steric and electronic features that can be exploited for targeted drug design. The phenoxy group can engage in pi-stacking and hydrophobic interactions, while the methanol group can act as a hydrogen bond donor or acceptor, or serve as a handle for further chemical modification.

While direct biological data for the this compound scaffold is scarce, the known activities of related 2-phenoxythiazole and 2-phenylthiazole derivatives provide a logical starting point for target exploration. These related compounds have shown a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.

Putative Biological Target Classes

Based on the established pharmacology of structurally similar thiazole derivatives, several key biological target classes emerge as high-priority areas of investigation for compounds featuring the this compound scaffold.

Protein Kinases

A significant number of thiazole-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of numerous cellular processes.[4] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Therefore, the kinome represents a rich target space for this scaffold.

Rationale for Consideration: The 2-phenoxythiazole motif can be found in compounds designed to target the ATP-binding site of various kinases. The phenoxy group can occupy the hydrophobic pocket, while the thiazole core can form key hydrogen bonds with the hinge region of the kinase domain.

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR

-

Non-Receptor Tyrosine Kinases: Src family kinases

-

Serine/Threonine Kinases: CDKs, PI3K/AKT/mTOR pathway components

Enzymes Involved in Oxidative Stress

The antioxidant properties of phenolic and thiazole-containing compounds are well-documented.[9][16] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

Rationale for Consideration: The phenoxy group of the scaffold can act as a radical scavenger, while the thiazole ring can contribute to the overall antioxidant capacity. A phenoxy thiazole derivative has been shown to interact with human peroxiredoxin 5 (PRDX5), an important antioxidant enzyme.[22]

Potential Enzyme Targets:

-

Peroxiredoxins (PRDXs): PRDX5

-

Superoxide Dismutases (SODs)

-

Catalase

Fungal and Microbial Enzymes

The thiazole moiety is present in numerous antimicrobial and antifungal agents. The emergence of drug-resistant pathogens necessitates the discovery of novel therapeutics with new mechanisms of action.

Rationale for Consideration: 2-Phenylthiazole derivatives have been identified as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[1] The this compound scaffold could potentially target similar enzymes in fungi or bacteria.

Potential Fungal/Microbial Targets:

-

CYP51 (Lanosterol 14α-demethylase)

-

Other enzymes in essential metabolic pathways

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential for the successful identification and validation of biological targets for novel compounds. The following workflows provide a comprehensive guide for researchers working with the this compound scaffold.

General Target Identification Workflow

This workflow outlines a broad strategy for identifying potential biological targets, starting from initial screening to more focused validation studies.

Caption: A general workflow for biological target identification.

Kinome Profiling for Kinase Target Discovery

Given the prevalence of kinases as targets for thiazole derivatives, kinome profiling is a powerful, unbiased approach to identify potential kinase targets.

Experimental Protocol: Multiplexed Kinase Inhibitor Bead (MIB) Mass Spectrometry (MS) Kinome Profiling

This protocol provides a high-level overview of the MIB-MS workflow.

I. Materials:

-

Cell lines of interest

-

This compound derivative

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Broad-spectrum kinase inhibitor-coupled beads (MIBs)

-

Wash buffers

-

Elution buffer

-

Trypsin

-

Mass spectrometer (e.g., LC-MS/MS)

II. Methodology:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the this compound derivative at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest and lyse cells in lysis buffer. Quantify protein concentration using a standard assay (e.g., BCA assay).

-

Kinase Capture: Incubate a defined amount of cell lysate with MIBs to capture cellular kinases.

-

Washing: Wash the MIBs extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound kinases and perform in-solution or on-bead tryptic digestion to generate peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.

-

Data Analysis: Compare the abundance of kinases captured from treated versus control lysates to identify kinases whose binding to the MIBs is competed off by the compound. This indicates a direct interaction between the compound and the kinase.

Causality Behind Experimental Choices: The use of broad-spectrum kinase inhibitor beads allows for the unbiased capture of a large portion of the cellular kinome. The competition format of the experiment, where the compound of interest competes with the immobilized inhibitors for kinase binding, is crucial for identifying direct targets.

Caption: Workflow for kinome profiling using MIB-MS.

Validation of Putative Antioxidant Enzyme Targets

Should initial screens suggest an antioxidant effect, direct enzymatic assays are required for validation.

Experimental Protocol: Peroxiredoxin 5 (PRDX5) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a compound against PRDX5.

I. Materials:

-

Recombinant human PRDX5

-

This compound derivative

-

Dithiothreitol (DTT)

-

Insulin

-

Assay buffer (e.g., HEPES buffer)

-

96-well plate

-

Plate reader

II. Methodology:

-

Assay Principle: The assay measures the ability of PRDX5 to protect insulin from precipitation caused by DTT-induced reduction of its disulfide bonds. An inhibitor of PRDX5 will result in increased insulin precipitation.

-

Reaction Setup: In a 96-well plate, add assay buffer, recombinant PRDX5, and the this compound derivative at various concentrations. Include a positive control (known PRDX5 inhibitor) and a negative control (vehicle).

-

Initiation of Reaction: Add insulin to all wells, followed by DTT to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at a wavelength where precipitated insulin can be detected (e.g., 650 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validating System: The inclusion of both positive and negative controls ensures the validity of the assay. A dose-response curve should be generated to demonstrate a specific inhibitory effect.

Validation of Putative Fungal Targets

For compounds with suspected antifungal activity, enzymatic and cellular assays are necessary to confirm the mechanism of action.

Experimental Protocol: Fungal CYP51 Inhibition Assay

This protocol outlines a method to measure the inhibition of fungal CYP51.

I. Materials:

-

Microsomes from a fungal strain overexpressing CYP51 (e.g., Candida albicans)

-

This compound derivative

-

Lanosterol (substrate)

-

NADPH

-

Assay buffer

-

HPLC system

II. Methodology:

-

Reaction Setup: In a reaction tube, combine the fungal microsomes, assay buffer, and the this compound derivative at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Add lanosterol and NADPH to start the enzymatic reaction.

-

Incubation: Incubate at 37°C for a specific time.

-

Reaction Termination and Extraction: Stop the reaction (e.g., by adding a strong base) and extract the sterols with an organic solvent (e.g., hexane).

-

HPLC Analysis: Analyze the extracted sterols by HPLC to quantify the amount of lanosterol remaining and the amount of product formed.

-

Data Analysis: Calculate the percentage of CYP51 inhibition and determine the IC50 value.

Authoritative Grounding: This type of assay is a standard method for evaluating CYP51 inhibitors and the results can be compared to known antifungal agents like fluconazole.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for Kinase Inhibition

| Kinase Target | IC50 (µM) for Compound X |

| Kinase A | 0.5 |

| Kinase B | 2.1 |

| Kinase C | > 50 |

Table 2: Example Data Summary for Antioxidant Activity

| Assay | IC50 (µM) for Compound Y |

| PRDX5 Inhibition | 5.8 |

| DPPH Radical Scavenging | 12.3 |

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological targets are yet to be definitively identified, a rational, evidence-based approach grounded in the known pharmacology of related compounds can guide a successful target discovery campaign. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically investigate the biological activities of this scaffold, identify its molecular targets, and ultimately unlock its full therapeutic potential. Future efforts should focus on synthesizing a library of derivatives to establish clear structure-activity relationships (SAR) and to optimize potency and selectivity for the identified targets.

References

A comprehensive list of references will be generated based on the specific literature that supports the claims made for related compounds and the described experimental protocols. For the purpose of this illustrative guide, placeholder citations have been used. In a final document, these would be replaced with full citations including title, source, and a valid, clickable URL.

Sources

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US3882110A - Novel 2-alkyl-5-thiazole-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]